1-Nitropentan-2-one

Physical Chemistry Organic Synthesis Process Chemistry

1-Nitropentan-2-one (CAS 13245-76-6) is an α-nitro ketone characterized by a primary nitro group (-NO₂) directly adjacent to a carbonyl group. This structural arrangement imparts unique chemical and physical properties that distinguish it from its positional isomers, such as 5-nitropentan-2-one and 2-nitro-3-pentanone, which are critical for precise synthetic applications.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 13245-76-6
Cat. No. B15483041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitropentan-2-one
CAS13245-76-6
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCCCC(=O)C[N+](=O)[O-]
InChIInChI=1S/C5H9NO3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3
InChIKeyLTNRJUDZKFOCFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitropentan-2-one (CAS 13245-76-6) Technical Procurement Guide for α-Nitro Ketone Differentiation


1-Nitropentan-2-one (CAS 13245-76-6) is an α-nitro ketone characterized by a primary nitro group (-NO₂) directly adjacent to a carbonyl group [1]. This structural arrangement imparts unique chemical and physical properties that distinguish it from its positional isomers, such as 5-nitropentan-2-one and 2-nitro-3-pentanone, which are critical for precise synthetic applications. The compound is a valuable intermediate in organic synthesis, particularly in the construction of heterocycles and natural product analogs [2], and its distinct tautomeric stability profile is well-documented [1].

Why Generic α-Nitro Ketone Substitution Fails: 1-Nitropentan-2-one Physical Property Differentiation


The direct substitution of 1-nitropentan-2-one with its positional isomers (e.g., 5-nitropentan-2-one or 2-nitro-3-pentanone) is not feasible due to significant differences in physical properties that directly impact experimental design and purification strategies. The boiling point of 1-nitropentan-2-one is dramatically lower (31-31.5 °C) compared to its isomers, which boil at significantly higher temperatures (e.g., 88 °C at 10.5 mmHg for 2-nitro-3-pentanone [1] and 231.7 °C at 760 mmHg for 5-nitropentan-2-one ). This discrepancy necessitates entirely different isolation and handling protocols. Furthermore, the α-nitro ketone structure of 1-nitropentan-2-one confers unique tautomeric stability; it exists exclusively in the keto form with no detectable enol or aci-nitro species, a characteristic that is not universally shared among other nitro ketones and is essential for predictable reactivity in synthetic sequences [1].

1-Nitropentan-2-one Quantitative Differentiation Guide: Physical, Structural, and Stability Evidence


Dramatically Lower Boiling Point Differentiates 1-Nitropentan-2-one from Positional Isomers

1-Nitropentan-2-one exhibits a boiling point of 31-31.5 °C, which is substantially lower than that of its positional isomer 2-nitro-3-pentanone (88 °C at 10.5 mmHg) and the terminal nitro isomer 5-nitropentan-2-one (231.7 °C at 760 mmHg). This data, derived from classic structural studies on α-nitro ketones, provides a quantifiable basis for selection based on volatility and ease of purification [1]. The significant difference in boiling point (>50 °C at comparable pressure) allows for straightforward separation from higher-boiling synthetic byproducts or isomers and dictates specific storage and handling requirements [1].

Physical Chemistry Organic Synthesis Process Chemistry

Exclusive Keto-Tautomer Stability: A Key Differentiator from Other Nitro Ketones

Spectroscopic analysis (PMR and IR) confirms that 1-nitropentan-2-one exists exclusively in the keto form, with no detectable enol or aci-nitro species [1]. This is in direct contrast to other α-nitro ketones, such as α-nitroacetophenone, which exist as a mixture of keto and enol forms (e.g., up to 10.3% enol in toluene) [1]. The neat PMR spectra of 1-nitropentan-2-one show no evidence of the enol tautomer, and its IR spectrum lacks absorption bands characteristic of enolic OH or aci-nitro groups, displaying only the carbonyl and asymmetric nitro stretching vibrations at 5.76 μ and 6.41 μ, respectively [1]. This exclusive keto-form stability ensures predictable and uniform reactivity in synthetic applications, avoiding the complications of tautomeric equilibria that can lead to variable yields or side reactions.

Structural Chemistry Reaction Mechanism Spectroscopy

High-Yield, One-Step Synthesis via Adapted Vilsmeier Conditions

A modern, efficient protocol for the synthesis of 1-nitropentan-2-one has been established, achieving quantitative yield in a one-step reaction using adapted Vilsmeier conditions [1]. This method contrasts with older, potentially lower-yielding or more hazardous nitration procedures [2]. The product was rigorously characterized by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy, confirming its identity and purity [1]. This reliable, high-yield synthetic route ensures a consistent and scalable supply of the compound for research and industrial applications.

Synthetic Methodology Process Optimization Green Chemistry

Unique PMR Spectral Fingerprint for Identification and Purity Assessment

The proton magnetic resonance (PMR) spectrum of 1-nitropentan-2-one provides a unique, quantifiable fingerprint for confirming its identity and purity. Key spectral data include relative areas of proton signals in different solvents (e.g., CCl₄ and neat), which are distinct from those of its isomer, 2-nitro-3-pentanone [1]. For instance, in CCl₄, the relative areas for 1-nitropentan-2-one are reported as (1) 4.72, (2) 7.49, (3) 8.35, and (4) 9.06, while those for 2-nitro-3-pentanone are (1) 2.93, (2) 1.01, (3) 2.00, and (4) 3.05 [1]. This clear spectral differentiation allows for unambiguous identification and purity verification using standard NMR instrumentation, a critical quality control step for procurement and use in sensitive synthetic sequences.

Analytical Chemistry Quality Control Spectroscopy

1-Nitropentan-2-one Optimal Application Scenarios Based on Evidence-Based Differentiation


Precursor for Heterocyclic Synthesis Requiring High Purity and Tautomeric Fidelity

The exclusive keto-form stability of 1-nitropentan-2-one [1] makes it an ideal building block for the synthesis of nitrogen-containing heterocycles, where unpredictable tautomerism could lead to complex product mixtures. Its use as an intermediate in the synthesis of nepenthone analogues [2] and other pharmacologically relevant scaffolds is supported by its well-defined reactivity. The high-yield, one-step synthesis [3] ensures a reliable supply of material with consistent purity for multi-step synthetic campaigns.

Distillation-Based Purification and High-Volatility Handling in Process Development

The exceptionally low boiling point of 1-nitropentan-2-one (31-31.5 °C) [1] dictates its use in processes where high volatility is an advantage, such as in facile removal by distillation after serving as a reactive intermediate. This property differentiates it sharply from higher-boiling isomers [1] and necessitates specific storage conditions (e.g., refrigerated, sealed ampoules) to prevent evaporative loss, a key procurement consideration for scale-up or long-term storage.

Analytical Standard for Differentiating α-Nitro Ketone Isomers

The distinct PMR spectral fingerprint of 1-nitropentan-2-one, with its unique relative proton area ratios in CCl₄ [1], positions it as a valuable analytical standard. It can be used to calibrate NMR instruments or to identify and quantify this specific isomer in reaction mixtures or environmental samples, a role that is not interchangeable with its positional isomers due to their different spectral signatures.

Research into Nitro Ketone Tautomerism and Structural Stability

The compound's definitive, stable keto structure [1] makes it a benchmark for studies on nitro ketone tautomerism and the factors influencing enolization. Its lack of enol formation contrasts sharply with other members of the class, such as α-nitroacetophenone [1], making it an essential tool for investigating structure-activity relationships and the fundamental chemistry of α-nitro carbonyl compounds.

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